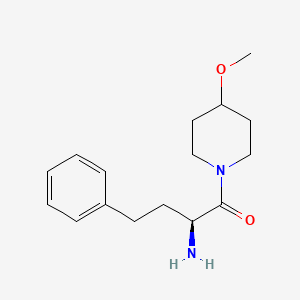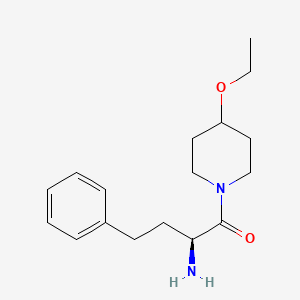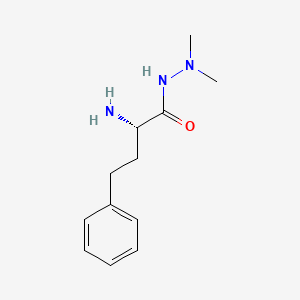![molecular formula C9H13BrN2O2 B6632802 3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPD, and it belongs to the family of pyridine derivatives. BIPD has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
BIPD exerts its biological activity by inhibiting the activity of certain enzymes, particularly protein kinases. This inhibition leads to the disruption of signaling pathways that are necessary for the survival and proliferation of cancer cells. BIPD has also been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Biochemical and Physiological Effects:
BIPD has been shown to have various biochemical and physiological effects. In cancer cells, BIPD inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. BIPD has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, BIPD inhibits the aggregation of amyloid beta, which reduces the formation of plaques in the brain. Additionally, BIPD has been shown to increase the expression of antioxidant enzymes, which helps to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
BIPD has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. BIPD has also been shown to have low toxicity in vitro and in vivo. However, BIPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, BIPD has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
Future Directions
For the study of BIPD include further investigation of its potential therapeutic applications, optimization of its synthesis method, development of analogs, and clinical trials.
Synthesis Methods
BIPD can be synthesized using various methods, including the reaction of 6-methyl-5-bromopyridin-2-amine with 1,3-dichloro-2-propanol in the presence of sodium hydroxide. Another method involves the reaction of 6-methyl-5-bromopyridin-2-amine with epichlorohydrin and sodium hydroxide. These methods have been optimized to obtain a high yield of BIPD.
Scientific Research Applications
BIPD has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIPD has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, BIPD has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-8(10)2-3-9(12-6)11-4-7(14)5-13/h2-3,7,13-14H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZRJJWQVLEIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC(CO)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)

![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)





![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)